molecular formula C8H8Cl2 B146612 1,4-Bis(chloromethyl)benzene CAS No. 623-25-6

1,4-Bis(chloromethyl)benzene

Cat. No. B146612
CAS RN: 623-25-6
M. Wt: 175.05 g/mol
InChI Key: ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)benzene is a chemical compound that is part of a broader class of bis(chloromethyl)benzenes. It is characterized by having two chloromethyl groups attached to a benzene ring in the para position. The compound's molecular symmetry is often retained in the solid state due to the compensation of the partial dipole moments of the two chloromethyl groups .

Synthesis Analysis

The synthesis of 1,4-bis(chloromethyl)benzene and related compounds has been explored through various methods. For instance, the chloromethylation of benzene and alkylbenzenes has been performed using bis(chloromethyl) ether and other formaldehyde derivatives, with the mechanisms of these reactions being considered in light of experimental data . Additionally, bulky 1,3-bis[bis(aryl)chloromethyl]benzenes have been used as capping reagents in the synthesis of cyclodextrin derivatives, demonstrating the versatility of chloromethylated benzenes in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1,4-bis(chloromethyl)benzene has been studied using techniques such as X-ray diffraction and nuclear quadrupole resonance (NQR) spectroscopy. The compound has been found to crystallize in a monoclinic system with a centrosymmetric space group, indicating that the molecular symmetry is preserved in the solid state . The influence of molecular group dipole moments on the retention of molecular symmetry in the solid state has also been discussed .

Chemical Reactions Analysis

1,4-Bis(chloromethyl)benzene can participate in various chemical reactions due to the reactivity of the chloromethyl groups. For example, it can be used in aromatic substitution reactions, where the chloromethyl groups are reactive sites for further functionalization . The compound's reactivity has also been harnessed in the preparation of heteronuclear gold-thallium complexes, where it acts as a ligand influencing the optical properties of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(chloromethyl)benzene derivatives have been extensively studied. For instance, the photophysical properties of related compounds, such as 1,4-bis(phenylethynyl)benzene, have been evaluated, revealing behaviors such as inhomogeneous fluorescence in highly viscous, low-temperature glasses . The optical properties of heteronuclear gold-thallium complexes containing 1,4-bis(chloromethyl)benzene derivatives have also been investigated, showing that luminescence can be influenced by metallophilic interactions .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • 1,4-Bis(chloromethyl)benzene has been utilized in the chloromethylation of benzene and alkylbenzenes, employing various derivatives and exploring the mechanisms of these reactions (Olah, Beal, & Olah, 1976).
    • It serves as a precursor in synthesizing aromatic compounds like 1,4-Bis(1-Phenyl-1,2,3,4-Tetrazole-5-Thio) Benzene, significantly optimizing the reaction conditions under microwave irradiation (Yu-huan, 2012).
    • The compound plays a role in Friedel-Crafts alkylation reactions, for instance in synthesizing 1,4-Dibenzylbenzene, showcasing effective catalysis in the presence of zinc chloride and polar solvents (Hayashi, Furukawa, Takahashi, Itoh, & Yoneda, 1995).
  • Material Science and Polymers

  • Environmental Applications

    • The compound has been effectively employed in the creation of novel organoselenium materials like poly-selenides, which are efficient for heavy metal removal and recycling, demonstrating significant capacity in absorbing lead from solutions (Jing, Chen, Deng, Zhang, Wei, & Yu, 2018).
  • Crystallography and Solid-State Chemistry

    • It has been studied for its role in maintaining molecular symmetry in solid states and the effect of molecular group dipole moments, particularly in benzene derivatives (Basaran, Dou, & Weiss, 1992).
  • Advanced Synthesis Techniques

    • 1,4-Bis(chloromethyl)benzene is a key component in the synthesis of advanced materials like 1,4-bis(difluoromethyl)benzene, with research indicating significant improvements in yield and reaction time using microwave-assisted protocols (Pan, Wang, & Xiao, 2017).
  • Photophysical Research

Safety And Hazards

While specific safety and hazards information for 1,4-Bis(chloromethyl)benzene was not found, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .

Relevant Papers

Several papers were found during the search, including studies on the synthesis of 1,4-Bis(chloromethyl)benzene crosslinked poly(vinyl imidazolium) and the construction of hypercrosslinked polymers . More relevant papers can be found in academic databases or literature .

properties

IUPAC Name

1,4-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
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InChI Key

ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)CCl
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Molecular Formula

C8H8Cl2
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Related CAS

25986-98-5
Record name Benzene, 1,4-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7022091
Record name alpha,alpha'-Dichloro-p-xylene
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Molecular Weight

175.05 g/mol
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Physical Description

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO]
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Boiling Point

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C
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Density

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202
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Product Name

1,4-Bis(chloromethyl)benzene

CAS RN

28347-13-9, 623-25-6
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Record name Benzene, 1,4-bis(chloromethyl)-
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Record name 1,4-BIS(CHLOROMETHYL)BENZENE
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Melting Point

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
588
Citations
C Amatore, F Gaubert, A Jutand… - Journal of the Chemical …, 1996 - pubs.rsc.org
It is shown that in the presence of catalytic amounts of NiII Cl2L2(L2= dppe or dppp) 1,4-bis(chloromethyl)benzene is electrochemically reduced to poly-p-xylylene (PPX). Cyclic …
Number of citations: 23 pubs.rsc.org
J Zhang, H Xu, Y Lu, H Meng, C Li, B Chen… - Energy & Fuels, 2016 - ACS Publications
A hyper cross-linked ionic polymer (HCIP) PVimBCmBn was synthesized through free radical polymerization of 1-vinylimidazole (Vim) and quaternized cross-linking with 1,4-bis(…
Number of citations: 19 pubs.acs.org
K Maruyama, T Hirabayashi, H Kudo, T Nishikubo - Polymer journal, 2010 - nature.com
The synthesis and photo-polymerization of hyperbranched polyesters (HBPEs) containing terminal methacryloyl groups (HBPE-MA) were examined. Polycondensations of 1, 4-bis (…
Number of citations: 7 www.nature.com
X Jiali, M Hong, L Yingzhou, L Chunxi - CHEMICAL JOURNAL OF …, 2014 - hero.epa.gov
A new poly ionic liquid (PIL) type adsorbent, poly (vinyl-benzyl-imidazolium) chloride (P [VBnim] Cl) was prepared facilely with overall yield above 75% through free radical …
Number of citations: 10 hero.epa.gov
MI Tariq, MN Tahir, I Hussain, A Roohi - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the title molecule, C12H10Cl2, the torsion angles Cr—Cr—Cm—Cl around the Cm—Cr bonds have values of −104.1 (4) and −101.9 (4), where Cm is a methylene and Cr is a ring C …
Number of citations: 15 scripts.iucr.org
G Gaefke, V Enkelmann, S Höger - Synthesis, 2006 - thieme-connect.com
Iodination of protected bis (hydroxymethyl) benzene, deprotection of the resulting diiodo aromatics, and subsequent transformation of the hydroxymethyl groups to benzyl halides …
Number of citations: 15 www.thieme-connect.com
R Basaran, SQ Dou, A Weiss - … der Bunsengesellschaft für …, 1992 - Wiley Online Library
In molecular crystals the symmetry of the molecules is, in the majority of cases, lower then that of the free molecule. A simple example is crystalline benzene with its high symmetry Dbh …
Number of citations: 12 onlinelibrary.wiley.com
AK Li, N Janarthanan, CS Hsu - Polymer Bulletin, 2000 - Springer
An efficient method for the synthesis of PPV based polymers, poly ( 2,5-dimethyl-1,4-phenylene vinylene) (DMe-PPV) and poly (2,5-dimethoxy-1,4-phenylene vinylene) (DOMe-PPV) …
Number of citations: 10 link.springer.com
S Xiong, X Tang, C Pan, L Li, J Tang… - ACS applied materials & …, 2019 - ACS Publications
Three kinds of carbazole-based porous organic polymers were successfully prepared via simple Friedel–Crafts alkylation of 1,3,5-tri(9-carbazolyl)-benzene. External cross-linking …
Number of citations: 84 pubs.acs.org
R Vinodh, EM Jung, M Ganesh, MM Peng… - Journal of Industrial and …, 2015 - Elsevier
We synthesized highly porous hypercross-linked polymers of (4, 4′-bis ((chloromethyl)-1, 1′-biphenyl-benzyl chloride)) [designated as HCP-BCMB] and (1, 3, 5-triphenyl benzene-1, 4…
Number of citations: 37 www.sciencedirect.com

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